molecular formula C19H23N3O3 B5621820 N-[(3S,4R)-4-(4-methoxyphenyl)-1-(1-methylpyrrole-2-carbonyl)pyrrolidin-3-yl]acetamide

N-[(3S,4R)-4-(4-methoxyphenyl)-1-(1-methylpyrrole-2-carbonyl)pyrrolidin-3-yl]acetamide

Cat. No.: B5621820
M. Wt: 341.4 g/mol
InChI Key: LAAMWVDVTVWSPH-DLBZAZTESA-N
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Description

N-[(3S,4R)-4-(4-methoxyphenyl)-1-(1-methylpyrrole-2-carbonyl)pyrrolidin-3-yl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolidine ring substituted with a methoxyphenyl group and a methylpyrrole carbonyl group, making it a unique structure for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3S,4R)-4-(4-methoxyphenyl)-1-(1-methylpyrrole-2-carbonyl)pyrrolidin-3-yl]acetamide typically involves multi-step organic reactions. The starting materials often include 4-methoxyphenylacetic acid, 1-methylpyrrole-2-carboxylic acid, and pyrrolidine derivatives. The reaction conditions may involve:

    Condensation reactions: Using reagents like dicyclohexylcarbodiimide (DCC) and N,N-dimethylaminopyridine (DMAP) to form amide bonds.

    Cyclization reactions: Employing catalysts such as trifluoroacetic acid (TFA) to facilitate ring closure.

    Purification: Techniques like column chromatography and recrystallization to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process optimization focuses on minimizing reaction time and maximizing product recovery.

Chemical Reactions Analysis

Types of Reactions

N-[(3S,4R)-4-(4-methoxyphenyl)-1-(1-methylpyrrole-2-carbonyl)pyrrolidin-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce oxygen functionalities.

    Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce carbonyl groups.

    Substitution: Utilizing nucleophiles like amines or thiols to replace specific functional groups.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[(3S,4R)-4-(4-methoxyphenyl)-1-(1-methylpyrrole-2-carbonyl)pyrrolidin-3-yl]acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-[(3S,4R)-4-(4-methoxyphenyl)-1-(1-methylpyrrole-2-carbonyl)pyrrolidin-3-yl]acetamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can modulate the activity of these targets, leading to changes in cellular pathways and physiological responses. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(3S,4R)-4-(4-methoxyphenyl)-1-(1-methylpyrrole-2-carbonyl)pyrrolidin-3-yl]acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Unlike simpler compounds, its complex structure allows for more targeted interactions with biological molecules, making it a valuable tool in research and potential therapeutic applications.

Properties

IUPAC Name

N-[(3S,4R)-4-(4-methoxyphenyl)-1-(1-methylpyrrole-2-carbonyl)pyrrolidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3/c1-13(23)20-17-12-22(19(24)18-5-4-10-21(18)2)11-16(17)14-6-8-15(25-3)9-7-14/h4-10,16-17H,11-12H2,1-3H3,(H,20,23)/t16-,17+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAAMWVDVTVWSPH-DLBZAZTESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CN(CC1C2=CC=C(C=C2)OC)C(=O)C3=CC=CN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1CN(C[C@H]1C2=CC=C(C=C2)OC)C(=O)C3=CC=CN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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